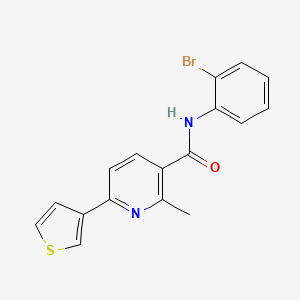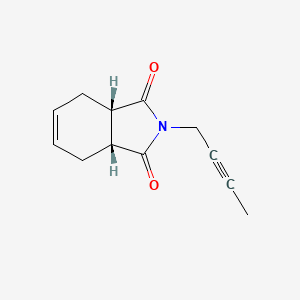
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide, also known as BPTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPTP belongs to the class of pyridinecarboxamide compounds and has a molecular formula of C19H14BrN3OS.
Mechanism of Action
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide is believed to exert its therapeutic effects through its ability to inhibit certain enzymes and molecules in the body. For example, N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide inhibits acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is believed to improve cognitive function in individuals with Alzheimer's disease. N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. For example, N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has also been shown to reduce inflammation in the body, which can have a positive impact on various diseases and conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide in lab experiments is its ability to inhibit specific enzymes and molecules in the body, which can help researchers understand the mechanisms of certain diseases and conditions. However, a limitation of using N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide in lab experiments is that it may not accurately reflect the effects of the compound in a living organism, as lab experiments are typically conducted on isolated cells or tissues.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide. One future direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease. Another future direction is to explore its potential as an anti-cancer agent, as some studies have suggested that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide may have anti-tumor properties. Additionally, future research could focus on optimizing the synthesis method of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide to improve its yield and purity.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide involves the reaction of 2-bromoaniline with 2-acetylthiophene in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid chloride. The final product is obtained through recrystallization using ethanol as a solvent.
Scientific Research Applications
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. One such study explored the use of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide as a potential treatment for Alzheimer's disease. The study found that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide could inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory. Another study investigated the use of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide as a potential anti-inflammatory agent. The study found that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide could inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
properties
IUPAC Name |
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-13(6-7-15(19-11)12-8-9-22-10-12)17(21)20-16-5-3-2-4-14(16)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCTPGWKAHMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[2-[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]oxyacetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B7683413.png)
![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)

![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)

![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)

